

An In-depth Technical Guide to the Spectral Properties of Sulfo Cy7 N3

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Compound of Interest

Compound Name: Sulfo Cy7 N3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of **Sulfo Cy7 N3**, a near-infrared (NIR) water-soluble fluorescent dye. This document details its key photophysical characteristics, outlines standardized experimental protocols for their determination, and presents visual workflows for its characterization and application in bioconjugation.

Core Spectral and Photophysical Properties

Sulfo Cy7 N3 is a cyanine dye engineered for high performance in aqueous environments, making it an ideal candidate for labeling biomolecules in biological assays and in vivo imaging. Its azide (N3) functional group allows for its covalent attachment to alkyne-modified molecules via "click chemistry." The quantitative spectral properties of **Sulfo Cy7 N3** are summarized below for clear and easy comparison.

Spectral Property	Value	Reference
Excitation Maximum (λ_{max})	750 nm	[1][2][3][4]
Emission Maximum (λ_{em})	773 nm	[1][2][3][4]
Molar Extinction Coefficient (ϵ)	240,600 M ⁻¹ cm ⁻¹	[1][3][4]
Fluorescence Quantum Yield (Φ)	0.24	[3][5]
Stokes Shift	23 nm	[2]
Molecular Formula	C ₄₀ H ₄₉ KN ₆ O ₇ S ₂	[1][3][4]
Solubility	Good in water, DMF, and DMSO	[1][3][4]

Experimental Protocols

Accurate characterization of fluorescent dyes is critical for reproducible and reliable experimental outcomes. The following sections detail generalized methodologies for measuring the key spectral parameters of **Sulfo Cy7 N3**.

Measurement of Absorption and Emission Spectra

The absorption spectrum reveals the wavelengths of light a molecule absorbs, which is fundamental for determining the optimal excitation wavelength. The fluorescence emission spectrum illustrates the wavelengths of light emitted by the dye upon excitation.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **Sulfo Cy7 N3** in a suitable solvent, such as phosphate-buffered saline (PBS) or water. The concentration should be adjusted to have an absorbance of approximately 0.05 at the absorption maximum to minimize inner filter effects.
- **Instrumentation:** Utilize a UV-Vis spectrophotometer to measure the absorbance spectrum and a spectrofluorometer to measure the emission spectrum.

- **Absorption Spectrum Measurement:** Scan the absorbance of the dye solution across a relevant wavelength range (e.g., 600-850 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_{max}).
- **Emission Spectrum Measurement:** Excite the sample at its absorption maximum (750 nm). Record the fluorescence emission over a wavelength range red-shifted from the excitation wavelength (e.g., 760-850 nm). The peak of this spectrum is the emission maximum (λ_{em}).

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

- **Prepare a Stock Solution:** Accurately weigh a small amount of **Sulfo Cy7 N3** and dissolve it in a known volume of solvent to create a concentrated stock solution.
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution.
- **Measure Absorbance:** Measure the absorbance of each dilution at the absorption maximum (750 nm) using a spectrophotometer.
- **Beer-Lambert Law:** Plot the absorbance versus the concentration of the dilutions. The molar extinction coefficient (ϵ) is calculated from the slope of the resulting line according to the Beer-Lambert law ($A = \epsilon bc$), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.

Methodology:

- **Reference Standard:** Select a well-characterized fluorescent standard with a known quantum yield and similar spectral properties (e.g., Indocyanine Green in DMSO).

- Absorbance Matching: Prepare solutions of both the **Sulfo Cy7 N3** sample and the reference standard with matched absorbances (typically < 0.1) at the excitation wavelength of the standard.
- Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the reference standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
- Calculation: The quantum yield of the sample (Φ_{sample}) is calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Protocol for Protein Labeling via Click Chemistry

Sulfo Cy7 N3 can be conjugated to alkyne-modified proteins through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

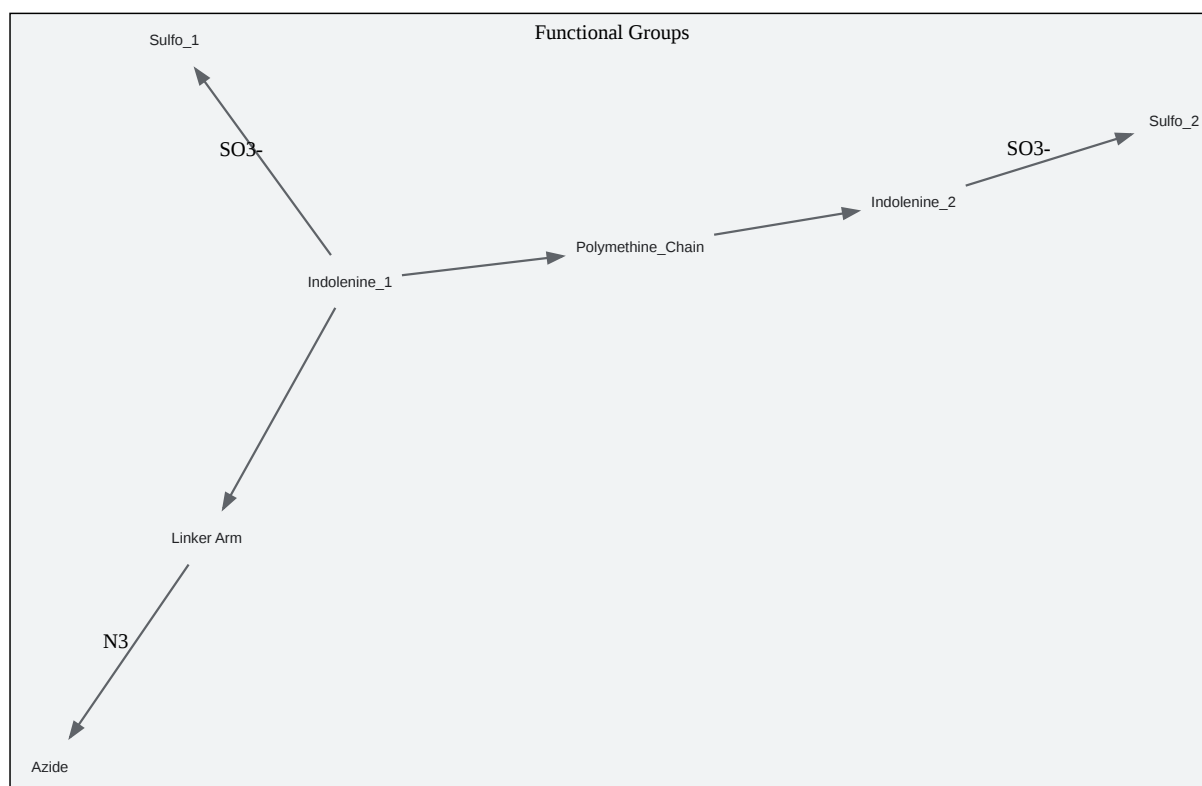
Methodology:

- Protein Preparation: The protein of interest must first be functionalized with an alkyne group. This can be achieved through various biochemical methods, such as metabolic labeling with an alkyne-containing amino acid analog.
- Reagent Preparation:
 - Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
 - Prepare a stock solution of **Sulfo Cy7 N3** in an appropriate solvent (e.g., DMSO).
 - Prepare fresh stock solutions of the catalyst components: copper(II) sulfate (CuSO_4) and a reducing agent like sodium ascorbate. A copper ligand (e.g., TBTA or THPTA) is often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.
- Labeling Reaction:

- In a reaction vessel, combine the alkyne-modified protein and **Sulfo Cy7 N3**.
- Add the copper ligand, followed by CuSO₄ and finally sodium ascorbate to initiate the reaction. The final concentrations of the catalyst components typically range from 0.1 to 1 mM.
- Incubate the reaction mixture at room temperature for 1-4 hours.
- Purification: Remove the excess dye and catalyst from the labeled protein using methods such as size exclusion chromatography, dialysis, or spin filtration.
- Confirmation: Confirm the successful labeling of the protein through techniques like SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Visualizations

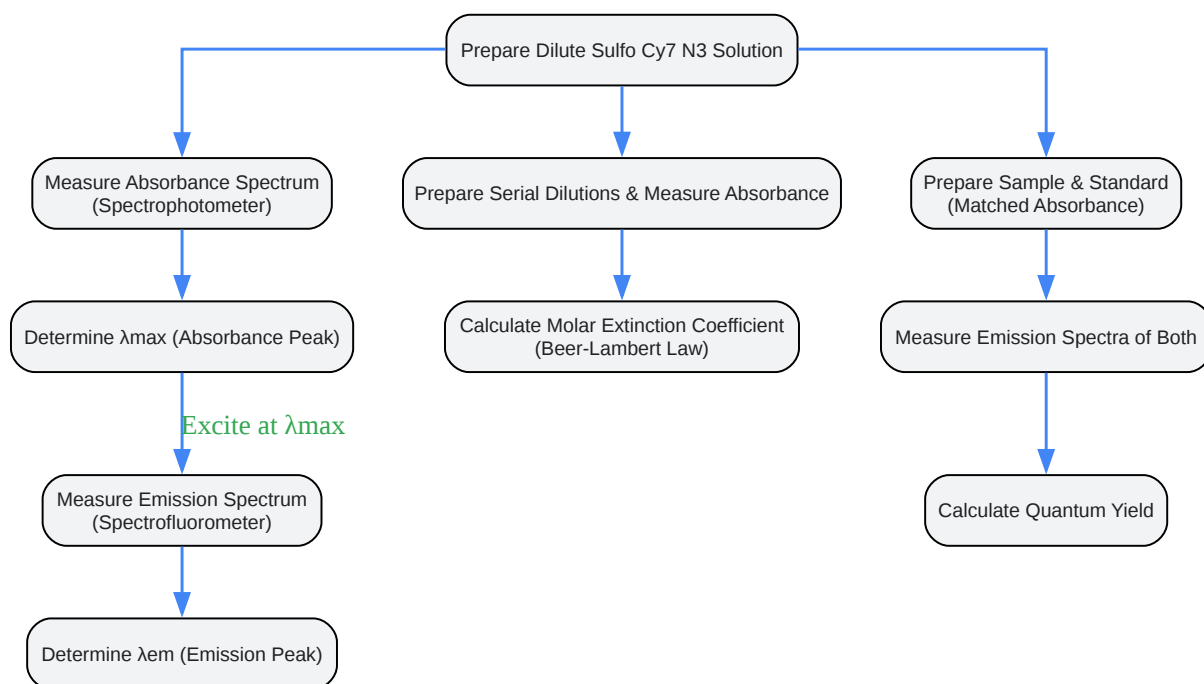
Chemical Structure of Sulfo Cy7 N3



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Caption: Chemical Structure of **Sulfo Cy7 N3**.

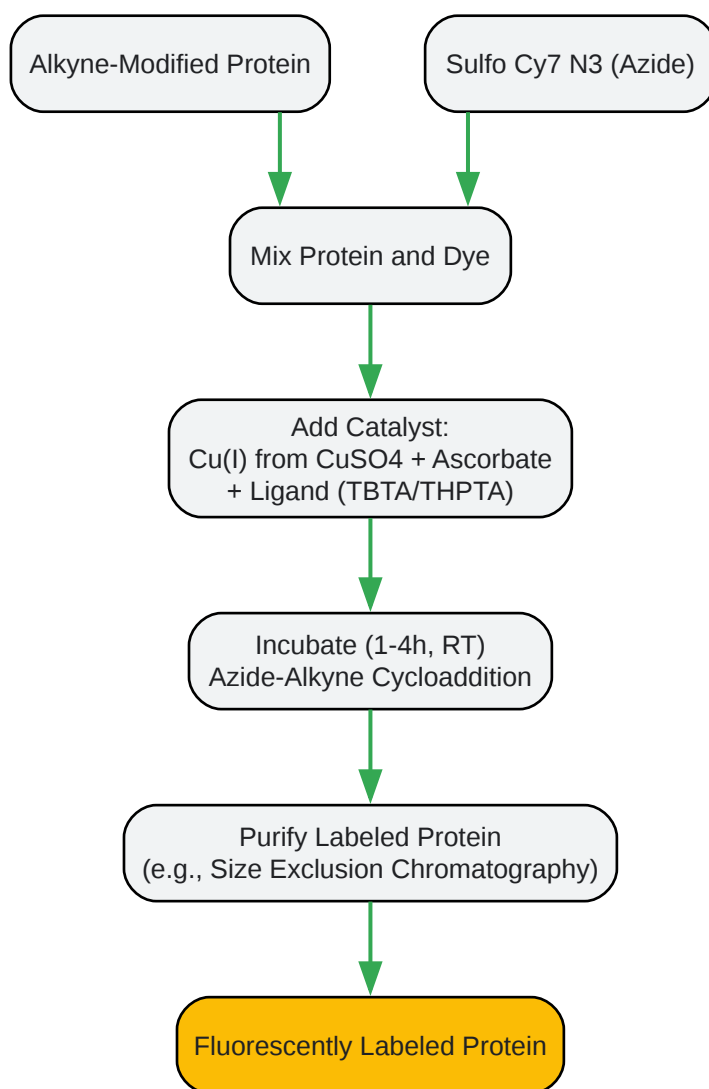
Experimental Workflow for Spectral Characterization



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Caption: Workflow for Spectral Property Determination.

Signaling Pathway: Protein Labeling via Click Chemistry



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Caption: Workflow for Protein Labeling with **Sulfo Cy7 N3**.

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